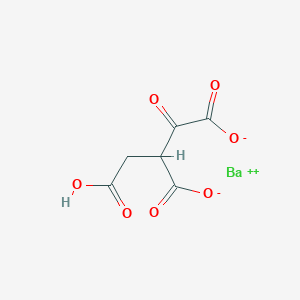
Suc-DL-Ala-DL-Ala-DL-Pro-DL-Asp-pNA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Suc-DL-Ala-DL-Ala-DL-Pro-DL-Asp-pNA is a synthetic peptide substrate used primarily in enzymatic assays. This compound is designed to detect the activity and stability of specific proteases, such as prolyl endopeptidase. The compound’s structure includes a sequence of amino acids (DL-alanine, DL-proline, and DL-aspartic acid) linked to a p-nitroaniline (pNA) group, which serves as a chromogenic reporter.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Suc-DL-Ala-DL-Ala-DL-Pro-DL-Asp-pNA involves the stepwise coupling of protected amino acids. The process typically begins with the protection of the amino groups using a suitable protecting group, such as tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc). The protected amino acids are then sequentially coupled using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS). After the peptide chain is assembled, the protecting groups are removed, and the peptide is coupled to the p-nitroaniline group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Análisis De Reacciones Químicas
Types of Reactions
Suc-DL-Ala-DL-Ala-DL-Pro-DL-Asp-pNA primarily undergoes hydrolysis reactions catalyzed by specific proteases. The hydrolysis of the peptide bond releases the p-nitroaniline group, which can be detected spectrophotometrically due to its yellow color.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using proteases such as prolyl endopeptidase, chymotrypsin, or cathepsin G.
Reaction Conditions: Typically performed in buffered aqueous solutions at physiological pH (around 7.4) and temperature (37°C).
Major Products
The major product of the hydrolysis reaction is p-nitroaniline, which is released from the peptide substrate and can be quantified by measuring the absorbance at 405-410 nm.
Aplicaciones Científicas De Investigación
Suc-DL-Ala-DL-Ala-DL-Pro-DL-Asp-pNA is widely used in scientific research for the following applications:
Mecanismo De Acción
The mechanism of action of Suc-DL-Ala-DL-Ala-DL-Pro-DL-Asp-pNA involves its hydrolysis by specific proteases. The enzyme binds to the peptide substrate and catalyzes the cleavage of the peptide bond, releasing the p-nitroaniline group. The released p-nitroaniline can be detected spectrophotometrically, providing a measure of the enzyme’s activity. The molecular targets are the active sites of the proteases, where the hydrolysis reaction occurs .
Comparación Con Compuestos Similares
Similar Compounds
Suc-Ala-Ala-Pro-Phe-pNA: Another peptide substrate used for detecting chymotrypsin and other proteases.
Suc-Ala-Pro-pNA: Used for detecting prolyl endopeptidase activity.
Uniqueness
Suc-DL-Ala-DL-Ala-DL-Pro-DL-Asp-pNA is unique due to its specific amino acid sequence, which makes it a suitable substrate for a particular set of proteases. Its design allows for the detection of enzyme activity with high sensitivity and specificity, making it a valuable tool in biochemical and pharmaceutical research .
Propiedades
Fórmula molecular |
C25H32N6O11 |
|---|---|
Peso molecular |
592.6 g/mol |
Nombre IUPAC |
3-[[1-[2-[2-(3-carboxypropanoylamino)propanoylamino]propanoyl]pyrrolidine-2-carbonyl]amino]-4-(4-nitroanilino)-4-oxobutanoic acid |
InChI |
InChI=1S/C25H32N6O11/c1-13(26-19(32)9-10-20(33)34)22(37)27-14(2)25(40)30-11-3-4-18(30)24(39)29-17(12-21(35)36)23(38)28-15-5-7-16(8-6-15)31(41)42/h5-8,13-14,17-18H,3-4,9-12H2,1-2H3,(H,26,32)(H,27,37)(H,28,38)(H,29,39)(H,33,34)(H,35,36) |
Clave InChI |
MBLUIJQGADPFTG-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




methanamine](/img/structure/B12076449.png)





![Ethyl({[2-fluoro-3-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B12076479.png)



![4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-ol](/img/structure/B12076497.png)
![2-Methyl-4-[(oxan-4-yl)methoxy]aniline](/img/structure/B12076502.png)
